1-(2,6-Difluoro-4-nitrophenyl)azetidin-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,6-Difluoro-4-nitrophenyl)azetidin-3-one is a chemical compound with the molecular formula C9H6F2N2O3 It is characterized by the presence of an azetidinone ring substituted with a 2,6-difluoro-4-nitrophenyl group
Vorbereitungsmethoden
The synthesis of 1-(2,6-Difluoro-4-nitrophenyl)azetidin-3-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,6-difluoro-4-nitroaniline and β-lactam precursors.
Reaction Conditions: The key step involves the formation of the azetidinone ring through cyclization reactions. This can be achieved using reagents like triethylamine and acetic anhydride under controlled temperature conditions.
Industrial Production: For large-scale production, the process may be optimized to include continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
1-(2,6-Difluoro-4-nitrophenyl)azetidin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The nitro group in the compound can undergo nucleophilic substitution reactions, often using reagents like sodium methoxide, to form different substituted derivatives.
Wissenschaftliche Forschungsanwendungen
1-(2,6-Difluoro-4-nitrophenyl)azetidin-3-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a precursor in the synthesis of drugs targeting specific enzymes and receptors.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 1-(2,6-Difluoro-4-nitrophenyl)azetidin-3-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s effects are mediated through pathways that include:
Enzyme Inhibition: It can inhibit specific enzymes by binding to their active sites, thereby blocking their catalytic activity.
Receptor Modulation: The compound may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
1-(2,6-Difluoro-4-nitrophenyl)azetidin-3-one can be compared with similar compounds such as:
1-(2,6-Difluoro-4-nitrophenyl)azetidin-3-ol: This compound differs by the presence of a hydroxyl group instead of a ketone, leading to different reactivity and applications.
1-(2,6-Difluoro-4-nitrophenyl)-3-fluoroazetidine:
Eigenschaften
CAS-Nummer |
919300-02-0 |
---|---|
Molekularformel |
C9H6F2N2O3 |
Molekulargewicht |
228.15 g/mol |
IUPAC-Name |
1-(2,6-difluoro-4-nitrophenyl)azetidin-3-one |
InChI |
InChI=1S/C9H6F2N2O3/c10-7-1-5(13(15)16)2-8(11)9(7)12-3-6(14)4-12/h1-2H,3-4H2 |
InChI-Schlüssel |
NTIFCJREGXVJAG-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(=O)CN1C2=C(C=C(C=C2F)[N+](=O)[O-])F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.